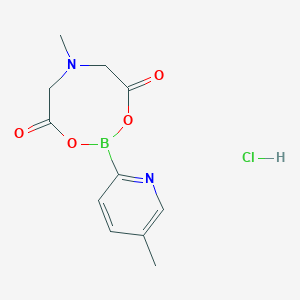
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride typically involves the use of boron reagents in a Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex boron-containing compounds. The general procedure involves the reaction of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Borohydrides.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its anti-fibrotic and anti-cancer properties.
Industry: Utilized in the production of advanced materials and catalysts.
作用機序
The mechanism of action of 6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The boron atom can form reversible covalent bonds with nucleophilic sites in proteins, modulating their activity. This interaction can affect various cellular pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Uniqueness
6-Methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione hydrochloride is unique due to its specific combination of boron, nitrogen, and oxygen atoms, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
特性
分子式 |
C11H14BClN2O4 |
|---|---|
分子量 |
284.50 g/mol |
IUPAC名 |
6-methyl-2-(5-methylpyridin-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione;hydrochloride |
InChI |
InChI=1S/C11H13BN2O4.ClH/c1-8-3-4-9(13-5-8)12-17-10(15)6-14(2)7-11(16)18-12;/h3-5H,6-7H2,1-2H3;1H |
InChIキー |
PBLDQXRSDBOAJE-UHFFFAOYSA-N |
正規SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=NC=C(C=C2)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


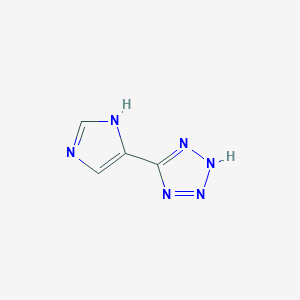
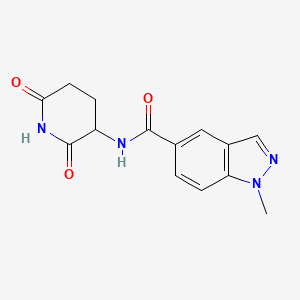
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)

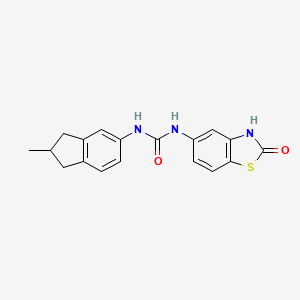
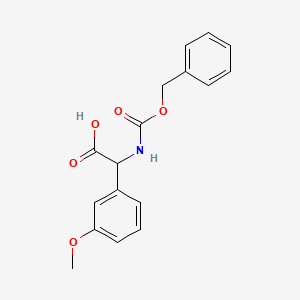
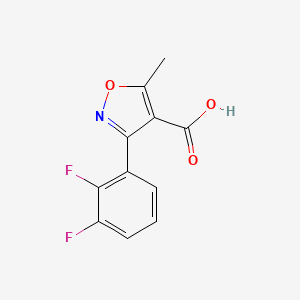
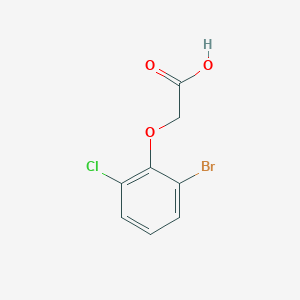



![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
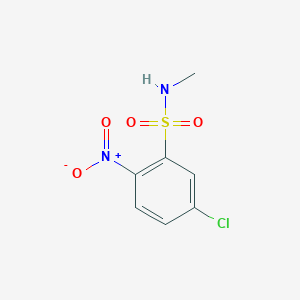
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
